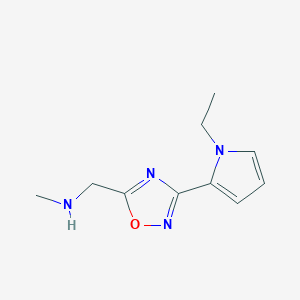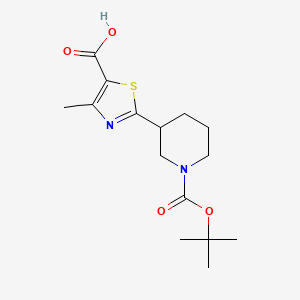
(4-Nitrophenyl)(2-oxo-1,3-oxazolidin-4-yl)methyl methanesulfonate
Descripción general
Descripción
(4-Nitrophenyl)(2-oxo-1,3-oxazolidin-4-yl)methyl methanesulfonate is a useful research compound. Its molecular formula is C11H12N2O7S and its molecular weight is 316.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds containing an oxazolidin-2-one fragment, which is present in this compound, exhibit a wide range of biological activity .
Mode of Action
The mode of action of (4-Nitrophenyl)(2-oxo-1,3-oxazolidin-4-yl)methyl methanesulfonate involves its reaction with alkali metal halides and lithium hydroxide . This leads to the formation of (2R,3R)-3-(4-nitrophenyl)aziridin-2-yl methanol and the opening of the 2-oxazolidine ring .
Biochemical Pathways
The compound’s reaction with alkali metal halides and lithium hydroxide, leading to the formation of (2r,3r)-3-(4-nitrophenyl)aziridin-2-yl methanol, suggests that it may be involved in nucleophilic substitution reactions .
Result of Action
The result of the action of this compound is the formation of (2R,3R)-3-(4-nitrophenyl)aziridin-2-yl methanol and the opening of the 2-oxazolidine ring . This suggests that the compound may play a role in the synthesis of other biologically active compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of alkali metal halides and lithium hydroxide . The reaction occurs in aqueous dioxane or under phase transfer catalysis conditions .
Análisis Bioquímico
Biochemical Properties
(4-Nitrophenyl)(2-oxo-1,3-oxazolidin-4-yl)methyl methanesulfonate plays a crucial role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. The compound interacts with various enzymes and proteins, facilitating the transfer of its methanesulfonate group to nucleophilic sites on these biomolecules. For instance, it has been observed to react with alkali metal halides and lithium hydroxide, leading to the formation of different products . The nature of these interactions often involves the opening of the oxazolidinone ring, which can significantly alter the biochemical properties of the resulting compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo hydrolysis and other degradation processes, leading to the formation of different products with distinct biochemical properties . These temporal changes can affect the compound’s efficacy and toxicity in both in vitro and in vivo studies.
Propiedades
IUPAC Name |
[(4-nitrophenyl)-(2-oxo-1,3-oxazolidin-4-yl)methyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O7S/c1-21(17,18)20-10(9-6-19-11(14)12-9)7-2-4-8(5-3-7)13(15)16/h2-5,9-10H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQMITSNQQNKDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC(C1COC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1472940.png)




![(1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1472948.png)

![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1472953.png)


![(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1472956.png)
![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/new.no-structure.jpg)
![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)

